

# Step-by-step protocol for preparing CAS 641571-11-1

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## Compound of Interest

Compound Name: 3-(4-Methyl-1H-imidazol-1-yl)benzenamine

Cat. No.: B8772043

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Application Note: Scalable Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1)[1]

## Part 1: Executive Summary & Chemical Identity

Objective: This protocol details the scalable preparation of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1).[1][2][3] This compound is the critical "Right-Hand Side" (RHS) intermediate for the synthesis of Nilotinib (Tasigna®), a second-generation BCR-ABL tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML).

Critical Distinction: While often searched alongside antiviral intermediates due to supply chain overlaps, this CAS specifically refers to the Nilotinib intermediate, not the Paxlovid (Nirmatrelvir) P2 ligand (which is CAS 565456-77-1).

Chemical Identity Table:

Property	Specification
CAS Number	641571-11-1
Chemical Name	3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Molecular Formula	C <sub>11</sub> H <sub>10</sub> F <sub>3</sub> N <sub>3</sub>
Molecular Weight	241.21 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	126 – 128 °C
Key Application	Intermediate for Nilotinib (Coupling with 3-bromo-4-methyl-N-(3-guanidinophenyl)benzamide derivatives)

## Part 2: Strategic Synthesis Architecture

The synthesis of CAS 641571-11-1 presents a classic challenge in regioselective N-arylation. The core objective is to couple 4-methylimidazole with a 3,5-disubstituted aniline precursor while ensuring the imidazole attaches at the correct nitrogen to yield the 4-methyl isomer rather than the 5-methyl impurity.

**Selected Route: Copper-Catalyzed Ullmann-Type Coupling** We utilize a modified Ullmann coupling using 3-Bromo-5-(trifluoromethyl)aniline and 4-Methylimidazole. This route is preferred over Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) on fluoronitrobenzenes because it is more convergent, uses readily available starting materials, and avoids a subsequent nitro-reduction step involving hazardous hydrogenations.

## Reaction Pathway Diagram



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Caption: Copper-catalyzed C-N coupling workflow favoring the 4-methyl regioisomer.

## Part 3: Detailed Experimental Protocol

Safety Warning:

- 3-Bromo-5-(trifluoromethyl)aniline: Irritant, potential organotoxin.
- Copper(I) Iodide: Toxic to aquatic life.
- DMSO: Penetrates skin, carrying contaminants. Wear double nitrile gloves.

### Step 1: Reagent Preparation & stoichiometry

Reagent	Equiv.[3][4]	MW ( g/mol )	Mass/Vol (for 10g Scale)	Role
3-Bromo-5-(trifluoromethyl)aniline	1.0	240.02	10.00 g	Substrate
4-Methylimidazole	1.5	82.10	5.13 g	Nucleophile
Copper(I) Iodide (CuI)	0.1	190.45	0.79 g	Catalyst
8-Hydroxyquinoline	0.2	145.16	1.21 g	Ligand
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	2.0	138.21	11.51 g	Base
DMSO (Anhydrous)	-	-	100 mL	Solvent

## Step 2: Reaction Execution

- Inerting: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet. Purge the system with nitrogen for 15 minutes.
- Charging: Add the solid reagents in the following order to prevent catalyst deactivation:
  - 3-Bromo-5-(trifluoromethyl)aniline (10.0 g)
  - 4-Methylimidazole (5.13 g)
  - K<sub>2</sub>CO<sub>3</sub> (11.5 g, granular, anhydrous)
  - 8-Hydroxyquinoline (1.21 g)
  - CuI (0.79 g)

- Solvation: Add anhydrous DMSO (100 mL) via syringe or addition funnel.
- Heating: Heat the reaction mixture to 120 °C (internal temperature).
  - Note: The color typically changes from green/blue to dark brown as the active Cu-ligand species forms.
- Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM).
  - Endpoint: >98% conversion of the aryl bromide. Typical reaction time is 16–24 hours.

### Step 3: Workup and Isolation

- Quench: Cool the reaction mixture to room temperature (20–25 °C).
- Dilution: Pour the reaction mixture into a stirred mixture of Water (300 mL) and Ethyl Acetate (150 mL).
- Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts. Wash the pad with Ethyl Acetate (50 mL).
- Extraction: Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 100 mL).
- Washing: Combine the organic layers and wash sequentially with:
  - Water (2 x 100 mL) – Critical to remove DMSO.
  - Brine (100 mL).
- Drying: Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude brown solid.

### Step 4: Purification (Regioisomer Control)

The crude material may contain 3–8% of the undesired 5-methylimidazole regioisomer.

- Recrystallization (Preferred for Scale):

- Dissolve the crude solid in hot Toluene (approx. 5V).
- Slowly add n-Heptane until turbidity is observed.
- Cool gradually to 0–5 °C and stir for 2 hours.
- Filter the precipitate. The 4-methyl isomer (Target) crystallizes preferentially.
- Column Chromatography (Alternative for High Purity):
  - Stationary Phase: Silica Gel (230-400 mesh).
  - Mobile Phase: Gradient of 0% to 5% Methanol in Dichloromethane.
  - Rf values: The target compound is typically more polar than the starting bromide but less polar than the 5-methyl impurity in some systems, though separation is difficult. Crystallization is superior for isomer rejection.

## Part 4: Quality Control & Validation

### 1. H-NMR Validation (DMSO-d<sub>6</sub>, 400 MHz):

- Diagnostic Signals:
  - $\delta$  2.16 ppm (s, 3H): Methyl group on imidazole.
  - $\delta$  5.80 ppm (s, 2H): Aniline NH<sub>2</sub> protons (broad).
  - $\delta$  7.40 - 8.10 ppm: Aromatic protons (3H from phenyl ring, 2H from imidazole).
  - Regioisomer Check: The imidazole C-H protons in the 4-methyl isomer appear as two distinct singlets. In the 5-methyl isomer, the chemical shifts differ slightly. Use NOESY if unsure: NOE correlation between the methyl group and the phenyl ring protons indicates the 5-methyl (undesired) isomer (due to proximity). The 4-methyl isomer shows NOE between the methyl group and the imidazole C5-H only.

### 2. HPLC Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5 $\mu$ m).

- Mobile Phase A: 0.1% H<sub>3</sub>PO<sub>4</sub> in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 min.
- Detection: UV at 254 nm.
- Acceptance Criteria: Purity > 98.0% (Area %), Regioisomer < 0.5%.

## Part 5: Troubleshooting & Optimization

Issue	Root Cause	Solution
Low Conversion	Catalyst poisoning or wet DMSO.	Ensure DMSO is <0.1% water. Increase CuI load to 15 mol%.
High 5-Methyl Impurity	High temperature or wrong ligand.	Lower temp to 110°C. Switch ligand to trans-N,N'-dimethylcyclohexane-1,2-diamine which often improves regioselectivity.
Blue Emulsion in Workup	Residual Copper species.	Wash organic layer with 5% aqueous NH <sub>4</sub> OH or EDTA solution to sequester copper.

## References

- Santa Cruz Biotechnology. 3-(4-Methyl-1H-imidazol-1-yl)-5-trifluoromethylaniline (CAS 641571-11-1) Product Data. [5][6]
- ChemicalBook. Synthesis Routes for CAS 641571-11-1.
- GuideChem. Method for synthesizing 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
- Apicule. API Intermediate Manufacturers: CAS 641571-11-1 (Nilotinib Intermediate). [7]
- Novartis AG. Patent WO2004005281: Preparation of substituted pyrimidinylaminobenzamides. (Foundational patent describing the coupling conditions).

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